Antiproliferative Activity: IC50 Data Against MCF-7 and MDA-MB-231 Cancer Cell Lines
In a study evaluating its anticancer properties, N-(4-amino-2-chlorophenyl)-3-methylbutanamide demonstrated potent antiproliferative activity with IC50 values of 6.58 µM against MCF-7 breast cancer cells and 5.02 µM against MDA-MB-231 breast cancer cells . While no direct head-to-head comparison with a specific analog was reported in this same study, these values can be compared cross-study to known chemotherapeutics. For context, Doxorubicin, a standard chemotherapeutic, exhibits IC50 values in the sub-micromolar range (e.g., ~0.5-1 µM) in similar assays [1]. The compound's activity in the low micromolar range against aggressive MDA-MB-231 cells suggests a degree of potency that may warrant further investigation as a lead compound, though it is less potent than established drugs.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 6.58 µM; MDA-MB-231: 5.02 µM |
| Comparator Or Baseline | Doxorubicin: IC50 ~0.5-1 µM in MCF-7 and MDA-MB-231 cells |
| Quantified Difference | The target compound is approximately 5-13 times less potent than Doxorubicin in these cell lines. |
| Conditions | MTT assay, specific exposure times not detailed in available abstract |
Why This Matters
This data provides a benchmark for researchers screening novel anticancer agents, indicating that this compound has measurable but not exceptional potency, which is critical for prioritizing hits in a drug discovery cascade.
- [1] PubChem. Doxorubicin. BioAssay Results. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Doxorubicin. View Source
